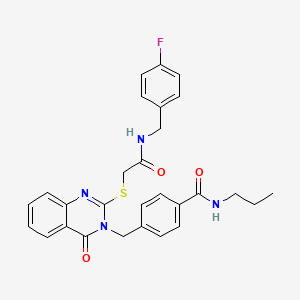
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone typically involves multi-step organic synthesis. Starting with basic aromatic compounds, the synthesis progresses through several reactions such as nitration, reduction, amination, and coupling reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired configuration of the final product.
Industrial Production Methods
Industrial production often leverages optimized synthetic routes that maximize yield and minimize by-products. Large-scale reactions typically involve the use of continuous flow reactors, which enhance the efficiency and scalability of the process. Safety protocols and environmental considerations are also integral, as they ensure the sustainable and responsible manufacture of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: : Transforming the compound into its oxidized form using agents like potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride.
Substitution: : Functional groups within the molecule can be substituted, for instance, using halogenation or alkylation reagents.
Common Reagents and Conditions
Key reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reactions typically occur under controlled temperatures, often requiring inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Depending on the reaction type, the major products can range from oxidized derivatives to reduced forms, and substituted variants with different functional groups introduced into the molecule.
Aplicaciones Científicas De Investigación
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone finds applications across several scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Explored for therapeutic potential due to its unique interactions with biological targets.
Industry: : Utilized in the development of advanced materials and chemical products.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets. This includes binding to enzymes or receptors, altering their activity, and modulating biological pathways. The detailed mechanism of action often involves intricate biochemical processes that are the subject of ongoing research.
Comparación Con Compuestos Similares
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is unique among related compounds due to its distinctive molecular structure, which influences its reactivity and interaction with biological systems. Similar compounds include other naphthyridine derivatives and piperidine-carbonyl hybrids, but none exactly replicate the unique properties of this molecule.
In essence, this compound serves as a fascinating subject for scientific exploration, offering numerous applications and insights into chemical behavior and biological interactions.
Feel free to dive deeper into any section!
Propiedades
IUPAC Name |
1-[3-[[7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15-6-5-11-28(14-15)24(30)21-13-25-23-20(10-9-16(2)26-23)22(21)27-19-8-4-7-18(12-19)17(3)29/h4,7-10,12-13,15H,5-6,11,14H2,1-3H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJRFLLDSZJRAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)
![1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2413521.png)



![(3r,5r,7r)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)adamantane-1-carboxamide](/img/structure/B2413529.png)



![2-({4-amino-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2413533.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2413535.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2413536.png)

